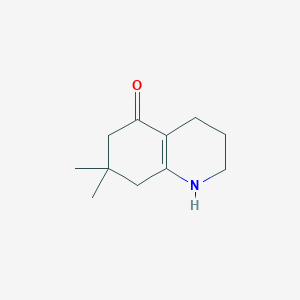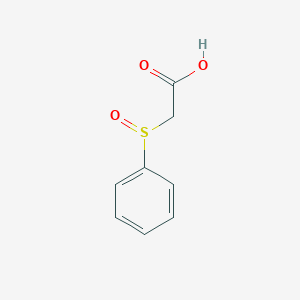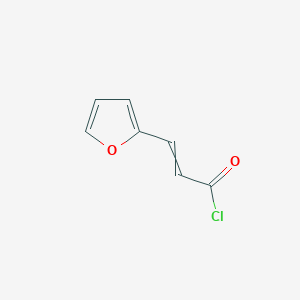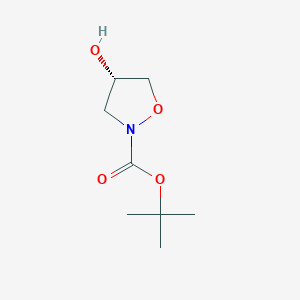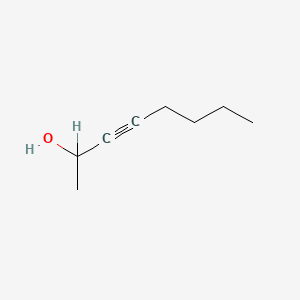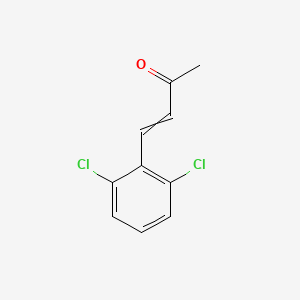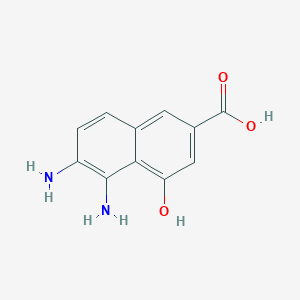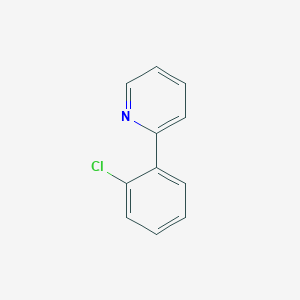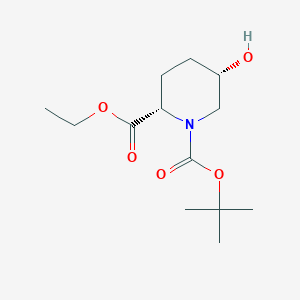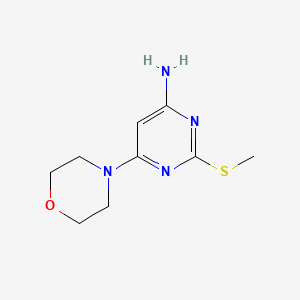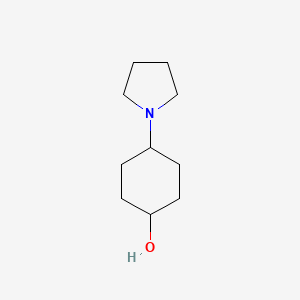
Rel-(1r,4r)-4-(pyrrolidin-1-yl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(1r,4r)-4-(pyrrolidin-1-yl)cyclohexan-1-ol is a chemical compound that features a cyclohexanol ring substituted with a pyrrolidine group. This compound is of interest due to its unique structure, which combines the properties of both cyclohexanol and pyrrolidine, making it a valuable molecule in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Rel-(1r,4r)-4-(pyrrolidin-1-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with pyrrolidine under specific conditions. One common method is the reductive amination of cyclohexanone with pyrrolidine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Rel-(1r,4r)-4-(pyrrolidin-1-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Cyclohexanone or cyclohexanoic acid.
Reduction: Various cyclohexanol derivatives.
Substitution: Cyclohexyl halides or other substituted cyclohexanols.
Applications De Recherche Scientifique
Rel-(1r,4r)-4-(pyrrolidin-1-yl)cyclohexan-1-ol has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Mécanisme D'action
The mechanism of action of Rel-(1r,4r)-4-(pyrrolidin-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the hydroxyl group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of biological pathways and influence the compound’s pharmacological effects .
Comparaison Avec Des Composés Similaires
Cyclohexanol: Similar in structure but lacks the pyrrolidine ring, resulting in different chemical and biological properties.
Pyrrolidine: Contains the pyrrolidine ring but lacks the cyclohexanol moiety, leading to distinct reactivity and applications.
4-Pyrrolidino-cyclohexanone: An oxidized form of Rel-(1r,4r)-4-(pyrrolidin-1-yl)cyclohexan-1-ol with different chemical behavior and uses.
Uniqueness: this compound is unique due to its combined structural features, which confer a balance of hydrophilic and hydrophobic properties. This makes it versatile in various chemical reactions and suitable for diverse applications in research and industry .
Propriétés
Numéro CAS |
1447956-79-7 |
|---|---|
Formule moléculaire |
C10H19NO |
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
4-pyrrolidin-1-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H19NO/c12-10-5-3-9(4-6-10)11-7-1-2-8-11/h9-10,12H,1-8H2 |
Clé InChI |
FVSJBIVLSOXEDU-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2CCC(CC2)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
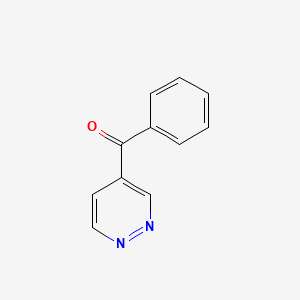
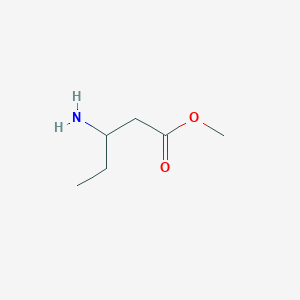
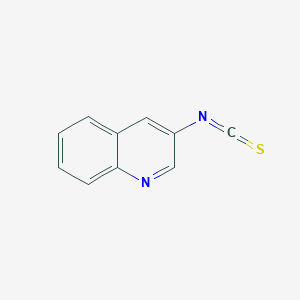
![[1-(Cyclopropylmethyl)cyclobutyl]methanol](/img/structure/B8785573.png)
